molecular formula C9H14N4O2S2 B2619254 N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 868976-99-2

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B2619254
CAS No.: 868976-99-2
M. Wt: 274.36
InChI Key: SSQXHXMSOOSLIG-UHFFFAOYSA-N
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Description

N-(5-((2-Amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide (CAS 868976-19-6) is a synthetic organic compound featuring a 1,3,4-thiadiazole core, a versatile scaffold widely recognized in medicinal chemistry . This reagent has a molecular formula of C8H12N4O2S2 and a molecular weight of 260.34 . While specific biological data for this compound is not available in the public domain, the 2-amino-1,3,4-thiadiazole moiety is a privileged structure known to exhibit a broad spectrum of pharmacological activities. Derivatives of this scaffold have been extensively investigated for their potent antimicrobial , anticancer , and anti-inflammatory properties . The presence of the thioether-linked acetamide group and the pivalamide moiety in its structure provides a platform for further chemical derivatization and interaction with biological targets. Researchers value this compound as a key intermediate for synthesizing novel molecules and for probing biochemical pathways, particularly those involving infectious diseases and oncology . The product is intended for non-human research applications only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S2/c1-9(2,3)6(15)11-7-12-13-8(17-7)16-4-5(10)14/h4H2,1-3H3,(H2,10,14)(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQXHXMSOOSLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pivalamide Group: The pivalamide group can be introduced by reacting the thiadiazole derivative with pivaloyl chloride in the presence of a base such as triethylamine.

    Attachment of the Amino-Oxoethylthio Group:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the amino-oxoethylthio group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations. The presence of the thiadiazole ring and the pivalamide moiety allows for diverse reactivity patterns, making it a valuable intermediate in synthetic chemistry.

Synthetic Routes
The synthesis typically involves:

  • Formation of the Thiadiazole Ring : Achieved through cyclization reactions involving thiosemicarbazides and carbon disulfide.
  • Introduction of the Pivalamide Group : This can be accomplished by reacting the thiadiazole derivative with pivaloyl chloride in the presence of a base like triethylamine.
  • Attachment of the Amino-Oxoethyl Group : This step is crucial for enhancing the biological activity of the compound.

Biological Applications

Antimicrobial Properties
Research indicates that N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Industrial Applications

Material Development
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is also explored for its potential in developing advanced materials with specific properties such as conductivity and fluorescence. These materials can find applications in electronics and other high-tech industries.

Case Studies

Recent studies have highlighted the applications of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide:

  • Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated its efficacy against multi-drug resistant bacterial strains, suggesting its potential role in developing new antibiotics .
  • Cancer Research : Another investigation focused on its ability to induce apoptosis in specific cancer cell lines, providing insights into its mechanism as an anticancer agent .

These case studies underscore the compound's promising applications in both medicinal chemistry and therapeutic development.

Mechanism of Action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, the compound may induce apoptosis (programmed cell death) by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

  • The pivalamide group in the target compound confers greater steric hindrance and metabolic stability compared to acetamide derivatives (e.g., 5h, 5j) .

Anticancer Activity

  • Compound 3 (): N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide exhibits 92.36% Akt inhibition, inducing apoptosis in glioma cells via π-π interactions and H-bonds .

Antimicrobial Activity

  • Compound 52 () : A thiophene-substituted derivative shows broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Target Compound: The pivalamide group may reduce membrane permeability compared to thiophene derivatives, but the 2-amino-2-oxoethylthio group could compensate by targeting intracellular enzymes.

Enzyme Inhibition

  • Compounds 7a–7l () : Piperidine-substituted derivatives demonstrate acetylcholinesterase (AChE) inhibition via hydrophobic and ionic interactions .
  • Target Compound: The polar 2-amino-2-oxoethylthio group may enhance AChE binding affinity relative to purely lipophilic substituents.

Biological Activity

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound featuring a thiadiazole ring that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole ring and an amide functional group. Its molecular formula is C14H20N4O2SC_{14}H_{20}N_4O_2S, and it has a molecular weight of 320.40 g/mol. The structural components suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer progression and neurodegeneration.
  • Cellular Signaling Modulation : It is believed to affect pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR), which are critical in regulating cell growth and metabolism .
  • DNA Interaction : The thiadiazole moiety can interact with DNA, potentially affecting replication and transcription processes.

Anticancer Activity

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has shown promising anticancer properties in various studies:

  • In Vitro Studies : Research indicates that derivatives of thiadiazoles exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 4.37 µM to 8.03 µM against HepG-2 and A549 cell lines .
Cell LineIC50 Value (µM)
HepG-24.37 ± 0.7
A5498.03 ± 0.5

These findings suggest that the compound could be effective in targeting cancer cells while sparing normal cells .

Neuroprotective Effects

In addition to its anticancer potential, this compound may also offer neuroprotective benefits:

  • Neurodegeneration Models : Studies have evaluated the protective effects against excitotoxicity induced by glutamate and serum deprivation in neuronal cultures. The results indicated that certain thiadiazole derivatives could protect neurons from damage associated with neurotoxic agents .

Case Studies and Research Findings

  • Neuroprotective Activity : A study investigated the effects of a related thiadiazole derivative on mouse neurons exposed to neurotoxic conditions. The results showed significant improvements in cell viability when treated with the compound at varying concentrations (1–100 µM) .
  • Anticancer Efficacy : Another study focused on the anticancer activity of various thiadiazole derivatives, revealing that they inhibited DNA synthesis without inducing apoptosis in normal cells . This selective action is crucial for developing safer cancer therapies.

Q & A

Advanced Research Question

  • Molecular Docking : Targets like aromatase or 15-lipoxygenase (15-LOX) are modeled using AutoDock Vina. For example, compound 4y showed strong aromatase inhibition (IC₅₀ = 0.062 mmol L⁻¹) due to hydrogen bonding with heme cofactors .
  • Free Energy Perturbation (FEP) : Quantifies energy changes upon ligand modification (e.g., replacing phenyl with p-tolyl groups improves NMDA receptor binding ).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

How is the selectivity of cytotoxic effects against cancer versus non-cancerous cells determined?

Advanced Research Question

  • Dual-Cell Line Screening : Test compounds on cancer (e.g., MCF-7, A549) and non-cancerous cells (e.g., NIH3T3 fibroblasts). Selectivity index (SI) = IC₅₀(non-cancer)/IC₅₀(cancer). For 4y , SI = 2.4 for MCF-7 vs. NIH3T3 .
  • Mechanistic Profiling : Compare apoptosis induction (e.g., caspase-3 activation) in cancer vs. normal cells via flow cytometry .
  • Transcriptomic Analysis : RNA-seq identifies pathways (e.g., p53) preferentially dysregulated in cancer cells .

What in vitro models are recommended to study the pro-apoptotic mechanisms of this compound?

Advanced Research Question

  • Cell Cycle Analysis : Flow cytometry with propidium iodide staining reveals G0/G1 or S-phase arrest (e.g., 7c induced G1 arrest in 60% of MCF-7 cells ).
  • Mitochondrial Membrane Potential (ΔΨm) : JC-1 dye detects depolarization, a hallmark of intrinsic apoptosis .
  • Western Blotting : Quantify pro-apoptotic proteins (e.g., Bax, cleaved PARP) and anti-apoptotic markers (e.g., Bcl-2) .

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